2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
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Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a coordination complex that has gained attention due to its unique properties and applications. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 1,10-phenanthroline ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state iridium complexes, while reduction can produce lower oxidation state species .
Scientific Research Applications
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate involves the interaction of the iridium center with various molecular targets. The compound’s luminescent properties are attributed to the electronic transitions between the iridium center and the coordinated ligands. These transitions can be influenced by external stimuli such as light, leading to the emission of light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium(III): Known for its deep blue emission in OLEDs.
Iridium(III) chloride hydrate: Commonly used in various catalytic applications.
Iridium(III) hexafluorophosphate: Utilized in photocatalysis and other chemical processes.
Uniqueness
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate stands out due to its specific combination of ligands, which confer unique luminescent properties and reactivity. This makes it particularly valuable in applications requiring precise control of light emission and chemical reactivity .
Properties
Molecular Formula |
C34H20F10IrN4P |
---|---|
Molecular Weight |
897.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/C12H8N2.2C11H6F2N.F6P.Ir/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h1-8H;2*1-4,6-7H;;/q;3*-1;+3 |
InChI Key |
XMEMIPMDLNSGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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